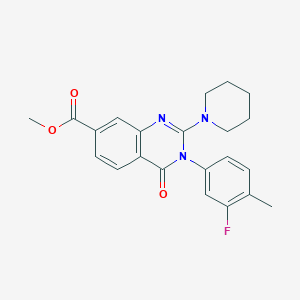
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
Descripción
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by:
- A 3,4-dihydroquinazoline-4-one core.
- A 3-(3-fluoro-4-methylphenyl) substituent at position 3, introducing fluorine and methyl groups for enhanced lipophilicity and metabolic stability.
- A methyl ester at position 7, influencing solubility and bioavailability.
Propiedades
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-piperidin-1-ylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-6-8-16(13-18(14)23)26-20(27)17-9-7-15(21(28)29-2)12-19(17)24-22(26)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPBMEXHQXYRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃ |
| Molecular Weight | 341.35 g/mol |
| CAS Number | 1020968-60-8 |
The structure features a quinazoline core with a piperidine moiety and a fluoromethylphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study focusing on quinazoline derivatives demonstrated that modifications in the piperidine ring could enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a mechanism of action.
Antimicrobial Activity
Research has shown that related compounds possess antimicrobial properties. The presence of the fluorine atom in the aromatic ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against bacterial strains. In vitro assays have reported inhibition zones indicating activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Fluorination : The introduction of fluorine at the para position of the phenyl ring increases potency due to enhanced interactions with biological targets.
- Piperidine Substitution : Variations in the piperidine structure can modulate pharmacokinetic properties, influencing absorption and metabolism.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Testing
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones of 22 mm and 18 mm, respectively, suggesting promising antimicrobial activity. The study concluded that further optimization could lead to effective antimicrobial agents derived from this scaffold.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound is compared below with structurally related quinazoline derivatives (Table 1).
Table 1: Comparison of Structural Features
Functional Implications
Position 2 Substitutions :
- The target’s piperidin-1-yl group (a cyclic amine) contrasts with thioether (e.g., ) or sulfanyl groups (e.g., ). Piperidine may enhance solubility compared to sulfur-containing groups while providing steric bulk for receptor interactions.
- Thioether/sulfanyl groups (as in ) could participate in covalent binding or redox reactions, which are absent in the target compound.
Position 7 Substitutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


